1-(Fluoromethyl)cyclobutane-1-carbaldehyde
Description
1-(Fluoromethyl)cyclobutane-1-carbaldehyde is a cyclobutane-based aldehyde derivative featuring a fluoromethyl (-CH₂F) substituent at the 1-position of the cyclobutane ring. This compound is of interest in organic synthesis and medicinal chemistry due to the unique electronic and steric effects imparted by the fluorine atom, which can influence reactivity, stability, and bioavailability.
Properties
IUPAC Name |
1-(fluoromethyl)cyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-4-6(5-8)2-1-3-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORQGPPORYEXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CF)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Fluoromethyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routesThe reaction conditions typically include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure .
Industrial production methods may involve the large-scale fluorination of cyclobutane derivatives using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-(Fluoromethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-(Fluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications, including use as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications. The compound is also studied for its potential biological activities, including its interactions with enzymes and receptors. Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties. It is also used in the development of specialty chemicals and materials with unique properties and has industrial applications.
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways.
This compound undergoes various chemical reactions:
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(fluoromethyl)cyclobutane-1-carbaldehyde with structurally related cyclobutane-carbaldehyde derivatives, focusing on molecular properties, synthesis, and functional group effects.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Fluorination Effects: The difluoromethyl analog (C₆H₈F₂O) exhibits increased electronegativity compared to the monofluoromethyl target compound, which may enhance metabolic stability in pharmaceutical contexts . Fluorine’s inductive effect could reduce aldehyde reactivity in nucleophilic additions, a property shared with this compound.
Steric and Electronic Modifications: The naphthalene-substituted derivative (C₁₄H₁₂O) demonstrates how bulky aromatic groups improve UV detectability but may hinder solubility in polar solvents .
Synthetic Accessibility :
- The 82% yield for the naphthalene derivative (via nitrile hydrolysis) suggests efficient protocols for cyclobutane-carbaldehyde synthesis, applicable to fluoromethyl variants with optimization .
Safety and Handling: The aminomethyl compound (C₅H₁₂N₂) highlights safety risks associated with amine groups, requiring stringent handling protocols—a contrast to the fluoromethyl derivative, which likely poses fewer acute hazards .
Biological Activity
1-(Fluoromethyl)cyclobutane-1-carbaldehyde (CAS Number: 1784305-48-1) is a fluorinated compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a cyclobutane ring with a fluoromethyl and an aldehyde group, allows it to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H9FO
- Molecular Weight : 116.13 g/mol
The compound is characterized by a cyclobutane ring substituted with a fluoromethyl group and an aldehyde group at the 1-position. This configuration contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The fluoromethyl group enhances the compound's binding affinity and selectivity towards specific targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of target proteins, influencing various biological pathways.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes through covalent modification.
- Receptor Binding : It can bind to receptors, potentially affecting signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, which are summarized in the following table:
Antimicrobial Research
A study reviewed the potential of various fluorinated compounds, including this compound, in combating Mycobacterium tuberculosis. The unique properties of fluorinated compounds enhance their bioavailability and interaction with bacterial enzymes, suggesting a promising avenue for drug development against resistant strains .
Anticancer Applications
In medicinal chemistry research, this compound has been explored as a building block for synthesizing new anticancer agents. Its ability to modify biological targets through covalent interactions positions it as a candidate for further development in cancer therapeutics .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving fluorinating agents under controlled conditions. Its derivatives are being studied for enhanced biological activity and specificity towards various molecular targets .
Q & A
Basic: What are the common synthetic routes for 1-(Fluoromethyl)cyclobutane-1-carbaldehyde, and how can reaction conditions be optimized?
The synthesis of fluorinated cyclobutane derivatives often involves fluorination strategies using reagents like Selectfluor or photoredox catalysis. For example, 1-(fluoromethyl)heterocycles (e.g., benzimidazoles) are synthesized via fluorination of precursors like ethyl 2-(1H-benzimidazol-1-yl)acetate using Selectfluor in MeCN:H2O under visible-light irradiation with Ir-based photocatalysts . For cyclobutane carbaldehydes, analogous methods may apply, such as fluoromethylation of cyclobutane intermediates followed by oxidation. Optimization includes adjusting solvent polarity, catalyst loading (e.g., Ir[dF(CF3)ppy]2(dtppy)PF6), and reaction time to enhance yield and purity.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- <sup>1</sup>H/<sup>19</sup>F NMR : To confirm fluoromethyl (-CH2F) chemical shifts and cyclobutane ring conformation. For example, <sup>19</sup>F NMR signals for fluoromethyl groups typically appear near -200 to -220 ppm, depending on electronic environment .
- HRMS (ESI) : To validate molecular weight and fragmentation patterns.
- IR Spectroscopy : To identify aldehyde C=O stretching (~1700 cm<sup>-1</sup>) and C-F vibrations (~1100 cm<sup>-1</sup>) .
Advanced: How does the fluoromethyl group influence the compound’s reactivity in fragment-based drug discovery?
The fluoromethyl group enhances metabolic stability and modulates lipophilicity, making it valuable in designing bioactive fragments. For instance, fluorinated azetidine carboxylates (e.g., 1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid) are used as building blocks for protease inhibitors due to their stereoelectronic effects . The aldehyde moiety in this compound enables covalent binding to target proteins (e.g., via Schiff base formation), which can be exploited in kinetic selectivity studies .
Advanced: What experimental challenges arise in controlling stereochemistry during fluoromethylation of cyclobutane derivatives?
Steric hindrance from the cyclobutane ring and fluoromethyl group complicates stereochemical outcomes. Strategies include:
- Chiral Catalysts : Using enantioselective catalysts to favor desired stereoisomers.
- Temperature Control : Lower temperatures reduce racemization during fluorination.
- Computational Modeling : Predicting transition states with DFT to guide reaction design (e.g., B3LYP/6-31G* level) . Contradictions in reported yields may stem from varying catalyst-substrate interactions or solvent effects .
Advanced: How can computational methods predict the stability of this compound under varying pH conditions?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., COSMO-RS) model hydrolysis pathways of the aldehyde group. For example, the aldehyde’s electrophilicity increases in acidic media, accelerating hydration to geminal diol. Stability studies in buffers (pH 2–10) combined with <sup>19</sup>F NMR monitoring can validate computational predictions .
Advanced: How do researchers resolve contradictions in reported synthetic yields for fluorinated cyclobutane derivatives?
Discrepancies often arise from:
- Impurity Profiles : Byproducts from incomplete fluorination (e.g., -CH2OH instead of -CH2F) may skew yields. LC-MS or <sup>19</sup>F NMR quantitation improves accuracy .
- Catalyst Degradation : Ir photocatalysts may decompose under prolonged irradiation, requiring strict light intensity control .
- Solvent Purity : Trace water in MeCN can hydrolyze intermediates; anhydrous conditions with molecular sieves are critical .
Advanced: What strategies mitigate aldehyde oxidation during storage or reaction?
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation to carboxylic acid.
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.
- Low-Temperature Storage : Keep at -20°C in amber vials to reduce thermal degradation .
Advanced: How is the compound’s conformational flexibility analyzed for drug design applications?
- X-ray Crystallography : Resolves cyclobutane ring puckering and fluoromethyl orientation.
- VT-NMR (Variable Temperature) : Detects ring-flipping dynamics (e.g., coalescence temperatures for chair-boat transitions).
- DFT Calculations : Compare computed and experimental dihedral angles to validate conformer populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
